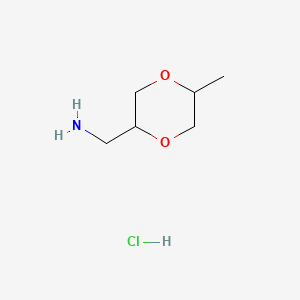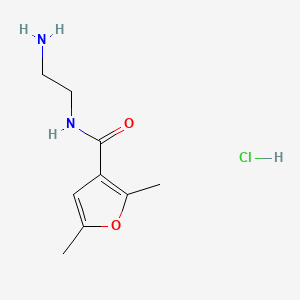
N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride is a chemical compound with a unique structure that combines an aminoethyl group with a dimethylfuran carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted amides.
Wissenschaftliche Forschungsanwendungen
N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the furan ring may participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-aminoethyl)maleimide hydrochloride
- 2-aminoethylmethacrylamide hydrochloride
- N-(3-aminopropyl)methacrylamide hydrochloride
Uniqueness
N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride is unique due to the presence of the dimethylfuran ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C9H15ClN2O2 |
|---|---|
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-6-5-8(7(2)13-6)9(12)11-4-3-10;/h5H,3-4,10H2,1-2H3,(H,11,12);1H |
InChI-Schlüssel |
DPNXIKNWDSEBAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13477902.png)

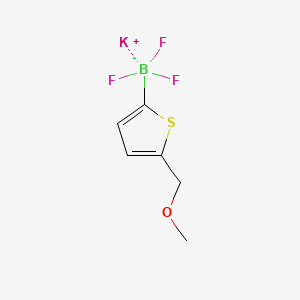

![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)
![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)
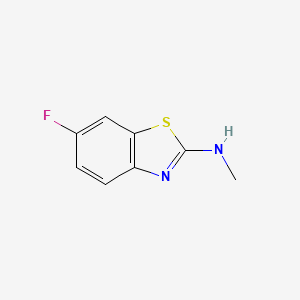
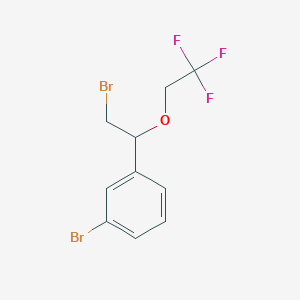

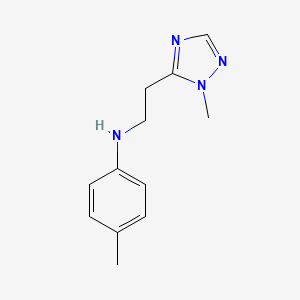

![5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one](/img/structure/B13477978.png)
![5-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13477980.png)
